Isoescin IB

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSIWGSGLDDTHJ-OXPBSUTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1131.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219944-46-4 |

Source

|

| Record name | Isoescin IB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOESCIN IB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63505RAS3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoescin IB: Structure, Properties, and Biological Activities

This guide provides a comprehensive technical overview of Isoescin IB, a prominent triterpenoid saponin. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical architecture, physicochemical properties, and known biological functions, with a focus on its therapeutic potential. We will explore the nuanced relationship between its structure and activity, detail established protocols for its isolation and analysis, and shed light on its molecular mechanisms of action.

Introduction: The Context of this compound within the Escin Complex

This compound is a naturally occurring saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum)[1]. It is a key constituent of the broader saponin mixture known as escin, which has been traditionally used for its medicinal properties, including anti-inflammatory, anti-edematous, and vasoprotective effects[2][3].

Escin is broadly categorized into two main forms: α-escin and β-escin. This compound, along with Isoescin Ia, is a major component of α-escin[4]. The primary distinction between the "isoescin" (α-escin) and "escin" (β-escin) isomers lies in the position of an acetyl group on the aglycone backbone[5][6]. While β-escin is generally considered the more bioactive fraction, this compound and other α-escin components contribute to the overall pharmacological profile of the total escin extract[4][7]. Understanding the specific properties and activities of this compound is crucial for the standardization of escin-based therapeutics and the development of novel drugs.

Chemical Structure and Physicochemical Properties

This compound is a complex triterpenoid saponin with a multifaceted structure that dictates its biological activity.

Chemical Structure

The molecular formula of this compound is C₅₅H₈₆O₂₄[8]. Its IUPAC name is (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid[8].

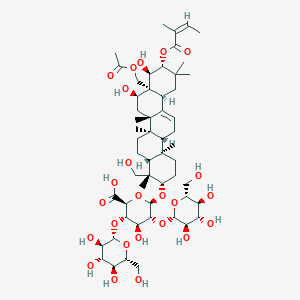

The structure consists of a pentacyclic triterpene aglycone, to which a branched trisaccharide chain is attached. Key isomeric features that distinguish it from other escin molecules include the placement of esterified functional groups on the aglycone[6].

Caption: Simplified 2D representation of the key structural components of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₅H₈₆O₂₄ | [8] |

| Molecular Weight | 1131.3 g/mol | [8] |

| CAS Number | 219944-46-4 | [8] |

| Appearance | White to off-white powder | Inferred from general properties of saponins |

| Solubility | Soluble in methanol, ethanol. Poorly soluble in water. | [7], [9] |

| Storage | -20°C for long-term storage | [1] |

Biological Activities and Mechanisms of Action

While often studied as part of the total escin mixture, this compound contributes to a range of biological effects. The primary therapeutic actions of escin are anti-inflammatory, anti-edematous, and venotonic (improving vein health). Recent research has also highlighted its potential in oncology.

Anti-Inflammatory and Vasoprotective Effects

The anti-inflammatory properties of escin are well-documented and are a cornerstone of its clinical use. The proposed mechanisms involve the modulation of key inflammatory signaling pathways.

-

NF-κB Pathway Inhibition: Escin has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[2][8][10]. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, escin can reduce the production of inflammatory cytokines[2].

-

Glucocorticoid-like Activity: Some studies suggest that escin exhibits glucocorticoid-like anti-inflammatory effects, potentially through interaction with the glucocorticoid receptor (GR) and subsequent modulation of the GR/NF-κB signaling pathway[3][8].

Anti-Cancer Activity

Escin, including its constituent this compound, has demonstrated promising anti-cancer properties across various cancer cell lines. The primary mechanisms identified are the induction of apoptosis and inhibition of cell proliferation and metastasis[5].

-

Induction of Apoptosis: Escin can trigger programmed cell death (apoptosis) in cancer cells through the mitochondrial-mediated pathway[11]. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases[11][12].

-

MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK and ERK, are often dysregulated in cancer. Escin has been found to induce apoptosis and autophagy in cancer cells by activating the ROS/p38 MAPK signaling pathway[7][13]. It can also suppress cancer cell migration and invasion by modulating the ERK/NF-κB pathway[1].

Caption: Key signaling pathways modulated by Escin, leading to its anti-cancer and anti-inflammatory effects.

Experimental Protocols: Isolation, Purification, and Analysis

The isolation and purification of this compound from its natural source, primarily the seeds of Aesculus species, is a multi-step process that relies on chromatographic techniques. The complexity of the escin mixture, containing numerous isomers, necessitates high-resolution separation methods.

Extraction and Preliminary Purification Workflow

The initial extraction of total saponins from horse chestnut seeds is a critical first step. The choice of solvent and extraction method is guided by the polarity of the target saponins.

Caption: General workflow for the extraction of crude saponins from horse chestnut seeds.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isomer Separation

Preparative HPLC is the method of choice for isolating high-purity this compound from the crude escin extract. The separation of the closely related isomers (Escin Ia, Ib, Isoescin Ia, and this compound) is challenging and requires optimized chromatographic conditions.

Methodology:

-

Column: A reversed-phase C18 column is typically employed for the separation of these saponins.

-

Mobile Phase: A gradient elution system is necessary for effective separation. A common mobile phase consists of a mixture of methanol, water, and a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape[14][15].

-

Rationale: The gradient from a higher aqueous content to a higher organic content allows for the sequential elution of compounds with increasing hydrophobicity. The acidic modifier suppresses the ionization of the carboxylic acid group on the saponin, leading to sharper peaks and better resolution.

-

-

Detection: UV detection at a low wavelength (e.g., 203-210 nm) is suitable for these compounds, which lack a strong chromophore[16][17].

-

Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the peak of this compound are pooled.

-

Purity Analysis: The purity of the isolated this compound should be confirmed using analytical HPLC and mass spectrometry. A purity of over 99% has been achieved using optimized preparative HPLC methods[14][15].

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

Analytical HPLC is used for the quantification and purity assessment of this compound. The conditions are similar to preparative HPLC but on a smaller scale with analytical columns.

| Parameter | Typical Value | Source |

| Column | C18 (e.g., Zorbax SB-ODS, 150 mm x 2.1 mm, 3 µm) | [16] |

| Mobile Phase | Acetonitrile and 0.10% phosphoric acid solution (e.g., 39:61 v/v) | [16] |

| Flow Rate | 0.5 - 1.0 mL/min | [18], [16] |

| Detection | UV at 210 nm | [16] |

| Retention Time (RT) | ~8.88 min (under specific LC-MS conditions) | [19] |

Mass Spectrometry (MS):

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of this compound, even in complex mixtures[20]. Electrospray ionization (ESI) in positive mode is commonly used. The characteristic fragment ions observed in the mass spectrum can confirm the identity of the molecule[18].

Pharmacokinetics and Bioavailability

Studies in animal models have provided insights into the pharmacokinetic profile of this compound.

-

Low Oral Bioavailability: Like many saponins, this compound exhibits low oral bioavailability, with values reported to be less than 2% in rats[20].

-

Isomer Interconversion: An interesting pharmacokinetic phenomenon is the in vivo interconversion between escin isomers. The conversion of Escin Ib to this compound has been observed to be more facile than the reverse reaction[20].

-

Longer Duration of Action in Mixtures: Preparations containing a mixture of escin isomers tend to have a longer duration of action compared to the administration of a single, pure isomer[5]. This highlights the potential synergistic or modulatory effects of the different components of the natural escin complex.

Conclusion and Future Directions

This compound is a structurally complex and biologically active saponin that plays a significant role in the therapeutic effects of escin. Its anti-inflammatory and emerging anti-cancer properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, make it a molecule of considerable interest for drug development.

While significant progress has been made in the isolation and characterization of this compound, further research is warranted in several areas:

-

Detailed Spectroscopic Analysis: A comprehensive public repository of detailed 1D and 2D NMR data for this compound would be invaluable for unambiguous structural confirmation and as a reference standard.

-

Mechanism of Action: While the effects of the broader escin mixture are well-studied, more research is needed to delineate the specific molecular targets and signaling pathways that are uniquely modulated by this compound.

-

Pharmacokinetic Enhancement: Given its low oral bioavailability, formulation strategies to enhance the absorption and systemic exposure of this compound could unlock its full therapeutic potential.

This guide has synthesized the current technical knowledge on this compound, providing a foundation for further research and development in the fields of natural product chemistry, pharmacology, and medicine.

References

-

Escin's Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review. (2021). PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Escin Chemosensitizes Human Pancreatic Cancer Cells and Inhibits the Nuclear Factor-kappaB Signaling Pathway. (2013). PubMed. Retrieved from [Link]

-

Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines. (2014). PubMed Central. Retrieved from [Link]

-

Escin induces caspase-dependent apoptosis and autophagy through the ROS/p38 MAPK signalling pathway in human osteosarcoma cells in vitro and in vivo. (2017). PubMed Central. Retrieved from [Link]

-

Escin induces cell death in human skin melanoma cells through apoptotic mechanisms. (2021). PubMed Central. Retrieved from [Link]

-

Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins. (2023). MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparative HPLC for Purification of Four Isomeric Bioactive Saponins from the Seeds of Aesculus chinensis. Retrieved from [Link]

-

Immunomart. (n.d.). This compound. Retrieved from [Link]

-

ELEWA. (2013). Optimization of extraction process of escin from dried seeds of Aesculus hippocastanum L. by Derringer's desirability function. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography. Retrieved from [Link]

-

Determination of four major saponins in the seeds of Aesculus chinensis Bunge using accelerated solvent extraction followed by high-performance liquid chromatography and electrospray-time of flight mass spectrometry. (2007). Analytica Chimica Acta. Retrieved from [Link]

-

Scilit. (n.d.). Preparative HPLC for Purification of Four Isomeric Bioactive Saponins from the Seeds of Aesculus chinensis. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparative HPLC for Purification of Four Isomeric Bioactive Saponins from the Seeds of Aesculus chinensis | Request PDF. Retrieved from [Link]

-

Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins. (2023). MDPI. Retrieved from [Link]

-

Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography. (2017). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography. Retrieved from [Link]

-

Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway. (2014). PubMed Central. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Aescin?. Retrieved from [Link]

-

Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug. (2021). PubMed Central. Retrieved from [Link]

-

Comparative pharmacokinetics and the bioavailability of escin Ib and this compound following the administration of escin, pure escin Ib and this compound in rats. (2014). PubMed. Retrieved from [Link]

-

Inhibition of Migration and Invasion in Melanoma Cells by β-Escin via the ERK/NF-κB Signaling Pathway. (2015). PubMed. Retrieved from [Link]

-

The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers. (2018). PubMed Central. Retrieved from [Link]

-

Optimization of extraction process of escin from dried seeds of Aesculus hippocastanum L. by Derringer's desirability function. (2013). ELEWA. Retrieved from [Link]

Sources

- 1. Inhibition of Migration and Invasion in Melanoma Cells by β-Escin via the ERK/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Aescin? [synapse.patsnap.com]

- 3. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.elewa.org [m.elewa.org]

- 5. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the Molecular Mechanism of Escin against Neuropathic Pain: A Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Escin induces caspase-dependent apoptosis and autophagy through the ROS/p38 MAPK signalling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Escin Chemosensitizes Human Pancreatic Cancer Cells and Inhibits the Nuclear Factor-kappaB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Escin induces cell death in human skin melanoma cells through apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fio.org.cn [fio.org.cn]

- 19. mdpi.com [mdpi.com]

- 20. Comparative pharmacokinetics and the bioavailability of escin Ib and this compound following the administration of escin, pure escin Ib and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Healing: An In-depth Technical Guide to the Biosynthesis of Triterpenoid Saponins in Aesculus

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Aesculus, commonly known as horse chestnut, is a rich source of bioactive triterpenoid saponins, with escin being the most prominent and therapeutically significant. These complex molecules exhibit a range of pharmacological activities, including anti-inflammatory, vasoprotective, and anti-edematous effects. This technical guide provides a comprehensive exploration of the intricate biosynthetic pathway of these valuable compounds, from the foundational cyclization of 2,3-oxidosqualene to the elaborate tailoring reactions that generate the final bioactive structures. We delve into the key enzymatic players—oxidosqualene cyclases, cytochrome P450 monooxygenases, and UDP-glycosyltransferases—and present a self-validating framework for their identification and characterization. Furthermore, this guide offers detailed, field-proven protocols for the extraction, isolation, and structural elucidation of Aesculus saponins, equipping researchers and drug development professionals with the essential knowledge to harness the therapeutic potential of these fascinating natural products.

Introduction: The Therapeutic Promise of Aesculus Saponins

The seeds of Aesculus hippocastanum and other Aesculus species have been utilized in traditional medicine for centuries to treat ailments related to venous insufficiency and inflammation.[1][2][3] Modern phytochemical research has identified a complex mixture of triterpenoid saponins, collectively known as escin, as the primary active constituents.[1][4] These compounds are characterized by a polyhydroxylated oleanane-type aglycone, protoaescigenin, adorned with various sugar moieties and acyl groups.[5][6] The unique structural features of escin underpin its diverse pharmacological activities, making the elucidation of its biosynthetic pathway a critical endeavor for metabolic engineering and the development of novel therapeutics.[2][3] Understanding the enzymatic machinery responsible for escin production opens avenues for enhancing its yield in natural or heterologous systems and for generating novel, potentially more potent derivatives.

The Core Biosynthetic Pathway: From Acyclic Precursor to Complex Glycoside

The biosynthesis of triterpenoid saponins in Aesculus is a multi-step enzymatic cascade that can be broadly divided into three key stages: the formation of the triterpenoid skeleton, the oxidative functionalization of this scaffold, and the subsequent glycosylation and acylation.[7][8][9]

Formation of the Triterpenoid Skeleton: The Role of Oxidosqualene Cyclase

The journey begins with the cyclization of the linear precursor, 2,3-oxidosqualene, a reaction that represents a critical branch point between primary (sterol biosynthesis) and secondary metabolism.[7][10] In Aesculus, this crucial step is catalyzed by a specific oxidosqualene cyclase (OSC), β-amyrin synthase (BAS). Transcriptome analysis of Aesculus chinensis has led to the identification of candidate genes for this enzyme, and heterologous expression studies have confirmed their function.[5][11] The product of this reaction, β-amyrin, is the foundational pentacyclic triterpenoid skeleton for the vast majority of oleanane-type saponins, including escin.[12]

Oxidative Tailoring: The Cytochrome P450 Monooxygenase (P450) Cascade

Following the formation of the β-amyrin backbone, a series of regio- and stereospecific oxidation reactions occur, catalyzed by a cascade of cytochrome P450 monooxygenases (P450s).[8][9][[“]] These modifications are responsible for the generation of the highly hydroxylated aglycone, protoaescigenin. Research involving transcriptome analysis of Aesculus pavia and Aesculus hippocastanum, followed by heterologous expression in Nicotiana benthamiana, has been instrumental in identifying and characterizing the P450s involved in this intricate process.[7][14]

The transformation from β-amyrin to protoaescigenin involves hydroxylations at multiple carbon positions. Key identified P450s from Aesculus include a β-amyrin C-21β hydroxylase (ApCYP1) and other P450s (AhCYP1, AhCYP2, AhCYP3) responsible for subsequent hydroxylations at C-16, C-22, and C-28.[7][14] The sequential action of these enzymes generates a series of hydroxylated intermediates, culminating in the formation of protoaescigenin.

Glycosylation and Acylation: The Final Touches by UGTs and Acyltransferases

The final stage in the biosynthesis of escin involves the attachment of sugar moieties and acyl groups to the protoaescigenin aglycone, a process primarily catalyzed by UDP-dependent glycosyltransferases (UGTs).[14][15][16] This glycosylation is not only crucial for the solubility and stability of the saponins but also significantly modulates their biological activity.[10]

The complex sugar chain of escin typically consists of glucuronic acid, glucose, and xylose. Research has identified an Aesculus hippocastanum UGT, AhUGT1, capable of transferring D-galactose, indicating the involvement of a suite of specific UGTs in assembling the final oligosaccharide chain.[7][14] The precise sequence of these glycosylation events and the full complement of UGTs involved are areas of active investigation. Additionally, acylation, often with angelic or tiglic acid, at specific hydroxyl groups of the sugar residues or the aglycone, further contributes to the structural diversity and bioactivity of escins.

Experimental Workflows for the Study of Aesculus Saponin Biosynthesis

The elucidation of the escin biosynthetic pathway relies on a combination of cutting-edge analytical and molecular biology techniques. This section provides an overview of key experimental workflows.

Extraction and Isolation of Triterpenoid Saponins

The efficient extraction of saponins from Aesculus seeds is the first critical step. Modern techniques such as ultrasound-assisted extraction (UAE) and subcritical water extraction (SWE) have shown significant advantages over traditional solvent extraction methods in terms of efficiency and environmental impact.[[“]][17][18]

Table 1: Comparison of Extraction Methods for Aesculus Saponins

| Extraction Method | Key Parameters | Advantages | Disadvantages |

| Ultrasound-Assisted Extraction (UAE) | 70% methanol, 80°C, 4 hours[17] | High efficiency, reduced extraction time | Requires specialized equipment |

| Subcritical Water Extraction (SWE) | Water at 150-250°C, high pressure[[“]][18] | Environmentally friendly, no organic solvents | High initial equipment cost |

| Conventional Solvent Extraction | Ethanol or methanol, room temperature | Simple setup, scalable | Time-consuming, lower efficiency |

-

Sample Preparation: Grind dried Aesculus seeds to a fine powder.

-

Extraction: Mix 2 g of the powdered sample with 150 mL of 70% methanol in a flask.[17]

-

Sonication: Place the flask in an ultrasonic bath and sonicate for 4 hours at 80°C.[17]

-

Repeat Extraction: To maximize yield, repeat the extraction process three more times with fresh solvent.

-

Combine and Concentrate: Combine the extracts and centrifuge to remove solid particles. Evaporate the supernatant to dryness using a rotary evaporator.

-

Final Preparation: Dissolve the residue in a known volume of 70% methanol and filter through a 0.2 µm membrane filter prior to analysis.[17]

Analytical Characterization: HPLC, MS, and NMR

The separation and structural elucidation of the complex mixture of saponins in Aesculus extracts require sophisticated analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) is the standard method for the separation and quantification of major escins like escin Ia, escin Ib, isoescin Ia, and isoescin Ib.[17][19] A typical HPLC method utilizes a C18 reversed-phase column with a gradient elution of acetonitrile and water containing a small amount of acid (e.g., phosphoric acid).[17]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is indispensable for determining the molecular weights of saponins and their fragmentation patterns, which provides valuable information about the aglycone and the sugar sequence.[19][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of novel saponins, one- and two-dimensional NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are essential.[20][21] These techniques allow for the complete assignment of all proton and carbon signals, revealing the precise stereochemistry and linkage of the sugar units and acyl groups.

Functional Genomics and Heterologous Expression

Identifying the genes encoding the biosynthetic enzymes is a key challenge. A common and effective approach involves:

-

Transcriptome Sequencing: RNA is extracted from Aesculus tissues known to accumulate saponins (e.g., developing seeds) and sequenced to generate a transcriptome library.

-

Candidate Gene Identification: The transcriptome is mined for sequences homologous to known triterpenoid biosynthetic enzymes, such as OSCs, P450s, and UGTs.

-

Gene Cloning and Vector Construction: Candidate genes are cloned into plant expression vectors.

-

Heterologous Expression: The expression constructs are introduced into a heterologous host, most commonly Nicotiana benthamiana, via Agrobacterium-mediated transient expression.[10][11][15]

-

Metabolite Analysis: The metabolites produced in the engineered N. benthamiana are extracted and analyzed by LC-MS to determine the function of the candidate enzyme.

This approach has been successfully used to identify and characterize several P450s and a UGT from Aesculus species involved in escin biosynthesis.[7][14]

Future Perspectives: Metabolic Engineering and Synthetic Biology

A thorough understanding of the escin biosynthetic pathway paves the way for exciting applications in metabolic engineering and synthetic biology.[20][22] By expressing the entire pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, it may be possible to achieve sustainable and scalable production of escin and its precursors.[11][15] Furthermore, the combinatorial expression of different P450s and UGTs could lead to the generation of novel saponin structures with potentially enhanced or novel pharmacological activities. The continued discovery and characterization of the remaining unknown enzymes in the escin pathway will be crucial for realizing these ambitious goals.

Conclusion

The biosynthesis of triterpenoid saponins in Aesculus is a testament to the remarkable metabolic capacity of plants. The intricate enzymatic cascade that transforms a simple acyclic precursor into the complex, bioactive molecule escin is a fascinating area of research with significant implications for medicine and biotechnology. This guide has provided a comprehensive overview of the current understanding of this pathway, from the key enzymes involved to the experimental methodologies used for their study. As our knowledge of the genetic and biochemical underpinnings of escin biosynthesis continues to grow, so too will our ability to harness the therapeutic power of these remarkable natural products.

References

-

Abudayeh, Z. H., Al-Smadi, H. A., Al-Ghazzawi, A. M., Al-Dalain, S. A., & Al-Qerem, W. A. (2015). Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography. Advanced Pharmaceutical Bulletin, 5(4), 587–591. [Link]

-

Allwood, J. W. (2018). The Biosynthesis of Aescin (Doctoral dissertation, University of East Anglia). [Link]

- Augustin, J. M., Kuzina, V., Andersen, S. B., & Bak, S. (2011). Molecular activities, biosynthesis and evolution of triterpenoid saponins. Phytochemistry, 72(6), 435-457.

-

Chen, J., Li, W., Yang, B., Guo, X., Lee, F. S. C., & Wang, X. (2007). Determination of four major saponins in the seeds of Aesculus chinensis Bunge using accelerated solvent extraction followed by high-performance liquid chromatography and electrospray-time of flight mass spectrometry. Analytica Chimica Acta, 596(2), 273–280. [Link]

- Haralampidis, K., Trojanowska, M., & Osbourn, A. E. (2001). Biosynthesis of triterpenoid saponins in plants. Advances in biochemical engineering/biotechnology, 75, 31-49.

-

Gagić, T., Knez, Ž., & Škerget, M. (2021). Subcritical water extraction of horse chestnut (Aesculus hippocastanum) tree parts. Journal of the Serbian Chemical Society, 86(6), 603-613. [Link]

- Jerman, T., Trebše, P., & Vodopivec, B. M. (2010). Ultrasound-assisted solid liquid extraction (USLE) of olive fruit (Olea europaea) phenolic compounds. Food Chemistry, 123(1), 175-182.

-

Reed, J. (2018). The Biosynthesis of Aescin. University of East Anglia. [Link]

- Seki, H., Ohyama, K., Sawai, S., Mizutani, M., Ohnishi, T., Sudo, H., ... & Muranaka, T. (2008). Licorice β-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin. Proceedings of the National Academy of Sciences, 105(37), 14204-14209.

- Sirtori, C. R. (2001). Aescin: pharmacology, pharmacokinetics, and therapeutic profile. Pharmacological research, 44(3), 183-193.

- Thimmappa, R., Geisler, K., Louveau, T., O’Maille, P., & Osbourn, A. (2014). Triterpene biosynthesis in plants. Annual review of plant biology, 65, 225-257.

- Wang, Z., Li, M., Wu, Y., Li, S., & Yang, S. (2016). Synthesis of triterpenoid saponins from Aesculus chinensis based on transcriptome data.

- Wen, X., & He, Z. (2010). Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants. Sheng wu gong cheng xue bao= Chinese journal of biotechnology, 26(8), 1033-1041.

- Augustin, J. M., Drok, S., Shin, Y. E., Asaro, F., & Bak, S. (2012). UDP-glycosyltransferases from the UGT73C subfamily in Barbarea vulgaris catalyze sapogenin 3-O-glucosylation in saponin-mediated insect resistance. Plant physiology, 160(4), 1881-1895.

- D'Auria, J. C. (2006). The structural elucidation of triterpenoid saponins. Phytochemical Analysis, 17(3), 148-163.

- Keasling, J. D. (2010). Manufacturing molecules through metabolic engineering. Science, 330(6012), 1355-1358.

- Moses, T., Papadopoulou, K. K., & Osbourn, A. (2014). Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives. Critical reviews in biochemistry and molecular biology, 49(6), 439-462.

- Sawai, S., & Saito, K. (2011). Triterpenoid biosynthesis and engineering in plants. Frontiers in plant science, 2, 25.

- Shibuya, M., Hoshino, M., Katsube, Y., Hayashi, H., Kushiro, T., & Ebizuka, Y. (2006). Identification of β-amyrin and sophoradiol 24-hydroxylase by expressed sequence tag mining and functional expression from licorice. The FEBS journal, 273(5), 948-959.

- Sun, W., Yin, Q., Wan, H., Li, Y., Chen, R., Liu, C., ... & Chen, S. (2023). Characterization of the horse chestnut genome reveals the evolution of aescin and aesculin biosynthesis.

- Wang, Z. W., & Li, S. L. (2010). An Overview of Genus Aesculus L.: Ethnobotany, Phytochemistry, and Pharmacological Activities. Pharmaceutical Crops, 1(1), 24-44.

- Wu, Y., Li, S., & Yang, S. (2018). Synthesis of triterpenoid saponins from Aesculus chinensis based on transcriptome data.

- Zhang, J., & Qu, F. (2013). Methods for Analysis of Triterpenoid Saponins. In Natural Products (pp. 3311-3323). Springer, Berlin, Heidelberg.

- Zhao, P., & Wang, J. (2010). Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants. Sheng wu gong cheng xue bao= Chinese journal of biotechnology, 26(8), 1033-1041.

- Fukushima, E. O., Seki, H., Sawai, S., Suzuki, M., Ohyama, K., Saito, K., & Muranaka, T. (2011). Combinatorial biosynthesis of legume natural and rare triterpenoids in engineered yeast. Plant and Cell Physiology, 52(12), 2054-2065.

- Gagić, T., Knez, Ž., & Škerget, M. (2021). Subcritical water extraction of horse chestnut (Aesculus hippocastanum) tree parts. Journal of the Serbian Chemical Society, 86(6), 603-613.

- Sun, W., Yin, Q., Wan, H., Li, Y., Chen, R., Liu, C., ... & Chen, S. (2023). Characterization of the horse chestnut genome reveals the evolution of aescin and aesculin biosynthesis.

- Gallelli, L. (2019). Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties. Drug design, development and therapy, 13, 3425.

- Gu, Y., Zhang, Y., & Luo, J. (2022). Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1 H and 13 C NMR Spectroscopy. Molecules, 27(8), 2402.

- Owczarek-Januszkiewicz, A., Kicel, A., & Olszewska, M. A. (2023). Aesculus hippocastanum in the pharmaceutical industry and beyond–Phytochemistry, bioactivity, present application, and future perspectives. Industrial Crops and Products, 194, 116187.

- Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Res. Note FPL-RN-0253.

- Liu, Y., Li, J., He, J., Abliz, Z., Qu, J., Yu, S., ... & Du, D. (2009). Identification of new trace triterpenoid saponins from the roots of Panax notoginseng by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(5), 667-679.

- Martin, V. J., Pitera, D. J., Withers, S. T., Newman, J. D., & Keasling, J. D. (2003). Engineering a mevalonate pathway in Escherichia coli for production of terpenoids.

- Reed, J., Stephenson, M. J., Miettinen, K., Brouwer, B., Leveau, A., Brett, P., ... & Osbourn, A. (2017). A translational synthetic biology platform for rapid access to gram-scale quantities of novel bioactive triterpenoids. Metabolic engineering, 42, 185-193.

- Yoshikawa, M., Murakami, T., Yamahara, J., & Matsuda, H. (1998). Bioactive saponins and glycosides. XII. Horse chestnut. (2): Structures of escins IIIb, IV, V, and VI and isoescins Ia, Ib, and V, acylated polyhydroxyoleanene triterpene oligoglycosides, from the seeds of horse chestnut tree (Aesculus hippocastanum L., Hippocastanaceae). Chemical and Pharmaceutical Bulletin, 46(11), 1764-1769.

- Singh, B., & Kaur, P. (2016). Triterpenoid saponins from the fruits of Aesculus pavia. Phytochemistry, 130, 183-191.

- Sirtori, C. R. (2001). Aescin: pharmacology, pharmacokinetics, and therapeutic profile. Pharmacological research, 44(3), 183-193.

- Wang, Z. W., & Li, S. L. (2010). An Overview of Genus Aesculus L.: Ethnobotany, Phytochemistry, and Pharmacological Activities. Pharmaceutical Crops, 1(1), 24-44.

- Wu, Y., Li, S., & Yang, S. (2018). Synthesis of triterpenoid saponins from Aesculus chinensis based on transcriptome data.

- Zhang, J., & Qu, F. (2013). Methods for Analysis of Triterpenoid Saponins. In Natural Products (pp. 3311-3323). Springer, Berlin, Heidelberg.

- Kushiro, T., Shibuya, M., & Ebizuka, Y. (1998). β-Amyrin synthase—cloning of oxidosqualene cyclase that catalyzes the formation of the most popular triterpene among higher plants. European Journal of Biochemistry, 256(1), 238-244.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Glycosyltransferase cascades for natural product glycosylation: Use of plant instead of bacterial sucrose synthases improves the UDP-glucose recycling from sucrose and UDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. Optimisation of ultrasound-assisted extraction of polyphenols and saponins from different parts of the Aesculus hippocastanum seed [bibliotecadigital.ipb.pt]

- 9. Unraveling the role of cytochrome P450 enzymes in oleanane triterpenoid biosynthesis in arjuna tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. Metabolic engineering in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. consensus.app [consensus.app]

- 14. The Biosynthesis of Aescin - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 15. Metabolic engineering in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Horse chestnut (Aesculus hippocastanum L.) seed phenolic extracts obtained by ultrasound- assisted extraction [bibliotecadigital.ipb.pt]

- 19. fio.org.cn [fio.org.cn]

- 20. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 21. Potential Activity Mechanisms of Aesculus hippocastanum Bark: Antioxidant Effects in Chemical and Biological In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Integrated metabolome and transcriptome analyses revealed key cytochrome P450 genes involved in the biosynthesis of oleanane-type saponins in Hedera helix L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Isoescin IB

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of Isoescin IB, a prominent triterpenoid saponin derived from Aesculus hippocastanum (horse chestnut). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular architecture, biological activities, and the critical interplay between chemical structure and therapeutic function. We will dissect the causality behind experimental designs and present validated protocols to empower further research in this field.

Introduction: The Therapeutic Promise of Horse Chestnut Saponins

The seeds of the horse chestnut tree (Aesculus hippocastanum) are a rich source of a complex mixture of triterpene saponins, collectively known as escin.[1][2] This mixture has been a cornerstone in the treatment of chronic venous insufficiency (CVI), post-operative edema, and hemorrhoids, primarily due to its potent anti-inflammatory, anti-edematous, and venotonic properties.[3][4][5] Within this mixture, this compound, alongside its isomers, plays a significant role.[6]

Understanding the structure-activity relationship is fundamental to drug discovery.[7] It allows scientists to rationally design new molecules with enhanced potency, improved selectivity, and better safety profiles. For a complex natural product like this compound, SAR studies are crucial for identifying the specific chemical motifs responsible for its therapeutic effects and for guiding the synthesis of optimized derivatives.[8][9] This guide will illuminate the key structural features of this compound that govern its biological activity, focusing on the indispensable role of its acyl groups and the subtle yet significant impact of their positioning.

Chapter 1: The Molecular Architecture of this compound

This compound is a monodesmosidic saponin, meaning it features a single sugar chain attached to a triterpenoid aglycone.[8] Its molecular formula is C₅₅H₈₆O₂₄.[10] The structure can be deconstructed into three primary components:

-

The Aglycone Core: The hydrophobic backbone is a pentacyclic triterpene known as protoaescigenin. This complex scaffold provides the foundational structure upon which the functional groups are arrayed.

-

The Glycan (Sugar) Moiety: A branched trisaccharide chain is attached at the C-3 position of the aglycone. This hydrophilic portion consists of glucuronic acid, with two attached glucose units (or sometimes one glucose and one xylose).[2] The sugar chain is critical for the molecule's amphiphilic nature, which is characteristic of saponins and contributes to their membrane-interacting properties.[2]

-

The Acyl Groups: These ester-linked functional groups are the primary determinants of biological activity and the key to understanding the SAR of the escin family. This compound is specifically defined by two acyl groups:

-

An angeloyl group at position C-21.

-

An acetyl group at position C-28.[8]

-

This specific arrangement distinguishes this compound from its close isomer, Escin IB, where the acetyl group is located at C-22.[8] This seemingly minor positional difference has profound implications for biological activity, as we will explore in Chapter 3.

Chapter 3: Dissecting the Structure-Activity Relationship

The core of this compound's therapeutic profile lies in the specific arrangement of its acyl groups. Seminal studies have systematically modified the escin structure to pinpoint which components are essential for activity. [8][9][11]

Pillar 1: The Indispensable Role of Acyl Groups

The most critical finding in escin SAR is that the ester functions on the aglycone are mandatory for cytotoxicity . [8][9]When these acyl groups (both the angeloyl at C-21 and the acetyl at C-28) are removed through chemical hydrolysis to yield the corresponding desacylescin, the biological activity is almost completely abolished. [8]This has been demonstrated conclusively using hemolytic activity assays, where the concentration required to lyse 50% of red blood cells (HC₅₀) increases dramatically for the hydrolyzed product, indicating a massive drop in membranolytic potency.

-

Causality: The amphiphilic nature of saponins is key to their interaction with cell membranes. The hydrophobic aglycone inserts into the lipid bilayer, while the hydrophilic sugar chain remains in the aqueous environment. The acyl groups are believed to enhance the hydrophobic character of the aglycone, strengthening its interaction with and disruption of the cell membrane. Removing them weakens this interaction, rendering the molecule inactive.

Pillar 2: The Influence of Acyl Group Position (α- vs. β-Escins)

This compound is classified as an α-escin due to the C-28 position of its acetyl group. [1][8]Its isomer, Escin IB, is a β-escin, with the acetyl group at C-22. [1][8]Comparative studies have consistently shown that β-escins are significantly more biologically active than α-escins . [1][11]

-

Causality: The precise three-dimensional conformation of the molecule dictates how it fits into biological targets, such as cell membranes or enzyme active sites. The shift of the acetyl group from C-28 to C-22 alters the overall shape and surface properties of the aglycone. This conformational change in β-escins appears to be more favorable for membrane insertion or target binding, leading to higher potency.

Pillar 3: The Nature of the C-21 Ester Group (Tigloyl vs. Angeloyl)

Escins are further subdivided into 'a' and 'b' variants. Isoescin Ia contains a tigloyl group at C-21, while Isoescin Ib (the subject of this guide) contains an angeloyl group. Angelic acid and tiglic acid are geometric isomers. Studies have suggested that compounds with the angeloyl group (like this compound) may exhibit more potent activities than their tigloyl counterparts. [11]

Quantitative SAR Data Summary

The following table summarizes the key structure-activity relationships for escin-type saponins based on reported cytotoxic (hemolytic) activity.

| Compound/Mixture | Key Structural Features | Relative Cytotoxicity (Hemolytic Activity) | Reference |

| β-Escin Rich Extract | Acetyl at C-22 (e.g., Escin IB) | High | [8][11] |

| α-Escin Rich Extract | Acetyl at C-28 (e.g., this compound) | Moderate | [8][11] |

| Desacylescin | No acyl groups (hydrolyzed) | Negligible / Abolished | [8][9] |

Chapter 4: Experimental Workflows for SAR Evaluation

To ensure trustworthiness and reproducibility, SAR studies must be built upon robust and well-validated experimental protocols. This section details the core methodologies required to investigate the SAR of this compound.

Protocol 4.1: Extraction of Crude Saponins from Aesculus hippocastanum

-

Rationale: This protocol uses an efficient solvent extraction method to isolate the crude saponin mixture from the plant material. 70% aqueous methanol is an effective solvent for extracting amphiphilic saponins. [6]* Methodology:

-

Obtain dried, powdered seeds of A. hippocastanum.

-

Add 100 g of seed powder to 1 L of 70% (v/v) aqueous methanol.

-

Perform accelerated solvent extraction (ASE) or ultrasound-assisted extraction at 40-50°C for 2 hours to maximize yield. [6][12] 4. Filter the mixture to remove solid plant debris.

-

Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain the crude saponin extract.

-

Protocol 4.2: Purification of this compound by Preparative HPLC

-

Rationale: Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for isolating individual isomers like this compound from the complex crude extract with high purity. [11][13]* Methodology:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Utilize a preparative HPLC system equipped with a C18 column.

-

Employ a gradient mobile phase, for example, methanol-water-acetic acid, to achieve separation of the isomers. [13] 4. Monitor the elution profile using a UV or evaporative light scattering detector (ELSD).

-

Collect the fraction corresponding to the retention time of this compound, as determined by an analytical standard.

-

Verify the purity and confirm the identity of the isolated compound using analytical HPLC and LC-MS.

-

Protocol 4.3: Chemical Modification: Microwave-Assisted Hydrolysis

-

Rationale: To probe the importance of the acyl groups, they must be selectively removed. Microwave-assisted alkaline hydrolysis is a rapid and efficient method to cleave the ester bonds without degrading the core saponin structure. [8][9]* Methodology:

-

Dissolve 100 mg of pure this compound in a basic aqueous solution (e.g., pH 14, using NaOH).

-

Place the solution in a sealed vessel suitable for microwave synthesis.

-

Heat the reaction mixture using a microwave reactor to 150°C for 5-10 minutes. [8] 4. After cooling, neutralize the reaction mixture with an appropriate acid (e.g., HCl).

-

Purify the resulting desacylescin product using HPLC.

-

Confirm the complete removal of acyl groups via mass spectrometry (observing the expected mass shift).

-

Protocol 4.4: Hemolytic Activity Assay for Cytotoxicity Assessment

-

Rationale: This assay provides a simple, quantitative measure of membrane-disrupting activity, which is a hallmark of cytotoxic saponins and directly relevant to SAR studies. [8][14]* Methodology:

-

Prepare a 2% suspension of fresh red blood cells (e.g., from sheep or human) in a phosphate-buffered saline (PBS) solution.

-

Prepare serial dilutions of the test compounds (this compound, Desacylescin, etc.) in PBS.

-

In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the red blood cell suspension.

-

Use PBS as a negative control (0% hemolysis) and a strong surfactant like Triton X-100 as a positive control (100% hemolysis).

-

Incubate the plate at 37°C for 60 minutes.

-

Centrifuge the plate to pellet intact cells.

-

Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

-

Calculate the percentage of hemolysis for each concentration and determine the HC₅₀ value (the concentration causing 50% hemolysis).

-

Conclusion and Future Directions

-

Acyl groups on the aglycone are essential for activity. Their removal leads to a near-complete loss of cytotoxic and likely anti-inflammatory potency.

-

The position of the acetyl group is a key determinant of potency, with the C-22 position (β-escins) conferring higher activity than the C-28 position found in this compound (α-escins).

This foundational knowledge provides a roadmap for future drug development. Efforts can now be focused on synthesizing novel derivatives that optimize these features. For instance, creating analogs with different acyl groups at the C-22 and C-21 positions could lead to compounds with enhanced anti-inflammatory activity and reduced cytotoxicity, improving the therapeutic index. Furthermore, exploring modifications to the glycan moiety could modulate pharmacokinetic properties such as solubility and bioavailability. By applying the principles and protocols outlined in this guide, the scientific community can continue to build upon the therapeutic legacy of this important natural product.

References

-

PubChem. This compound | C55H86O24 | CID 6476033. National Institutes of Health. [Link]

-

Kubina, R. & Kabała-Dzik, A. Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI. [Link]

-

de Almeida, P. A., et al. (2013). Chemical structures of α-escin and β-escin. ResearchGate. [Link]

-

Purohit, D., et al. (2012). Structure-Activity Relationship Determination Study of a Series of Novel Compounds as Potential Inhibitors of the Enzyme Estrone Sulfatase (ES). ResearchGate. [Link]

-

Geisler, R., et al. (2020). The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers. PMC - NIH. [Link]

-

Gauthier, C., et al. (2023). Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins. MDPI. [Link]

-

Chen, J., et al. (2007). Determination of four major saponins in the seeds of Aesculus chinensis Bunge using accelerated solvent extraction followed. Analytica Chimica Acta. [Link]

-

Wei, F., et al. (2005). Preparative HPLC for Purification of Four Isomeric Bioactive Saponins from the Seeds of Aesculus chinensis. Scilit. [Link]

-

Nguyen, T. T. T., et al. (2020). An Overview of Saponins – A Bioactive Group. ResearchGate. [Link]

-

Yoshikawa, M., et al. (1996). Bioactive Saponins and Glycosides. III. Horse Chestnut. (1) : The Structures, Inhibitory Effects on Ethanol Absorption, and Hypoglycemic Activity of Escins Ia, Ib, IIa, IIb, and IIIa from the Seeds of Aesculus hippocastanum L. J-Stage. [Link]

-

Jesus, M.S., et al. (2023). Perspectives on Saponins: Food Functionality and Applications. PMC - NIH. [Link]

-

Koirala, P., et al. (2023). Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties. PubMed Central. [Link]

-

Gauthier, C., et al. (2023). Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins. ResearchGate. [Link]

-

Wei, F., et al. (2005). Preparative HPLC for Purification of Four Isomeric Bioactive Saponins from the Seeds of Aesculus chinensis. ResearchGate. [Link]

-

Gallelli, L. (2021). Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug. PMC - NIH. [Link]

-

Gauthier, C., et al. (2023). Horse Chestnut Saponins-Escins, Isoescins, Transescins, and Desacylescins. PubMed. [Link]

-

Domanski, D., et al. (2016). Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications. PLOS ONE. [Link]

-

Li, J., et al. (2024). Efficacy and mechanism of escin in improving the tissue microenvironment of blood vessel walls via anti-inflammatory and anticoagulant effects: Implications for clinical practice. PMC - NIH. [Link]

-

Drug Design Org. Structure Activity Relationships (SAR). [Link]

-

Gallelli, L., et al. (2024). Escin's Action on Bradykinin Pathway: Advantageous Clinical Properties for an Unknown Mechanism? PMC - PubMed Central. [Link]

-

Piazzi, L., et al. (2012). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. PubMed. [Link]

-

Yoshikawa, M., et al. (1998). Structures of escins IIIb, IV, V, and VI and isoescins Ia, Ib, and V, acylated polyhydroxyoleanene triterpene oligoglycosides, from the seeds of horse chestnut tree (Aesculus hippocastanum L., Hippocastanaceae). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and mechanism of escin in improving the tissue microenvironment of blood vessel walls via anti-inflammatory and anticoagulant effects: Implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fio.org.cn [fio.org.cn]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C55H86O24 | CID 6476033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

Introduction: Situating Isoescin IB within the Escin Family

An In-Depth Technical Guide to the Physicochemical Properties of Isoescin IB

This compound is a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree, Aesculus hippocastanum L.[1][2]. It belongs to the complex mixture of saponins collectively known as "escin," which is renowned for its therapeutic applications, particularly in the management of chronic venous insufficiency.[3][4]. This compound, along with its isomers, constitutes one of the chief active ingredients in escin preparations.[5][6].

Understanding the specific physicochemical properties of this compound is paramount for researchers in natural product chemistry and professionals in drug development. These properties govern its solubility, stability, bioavailability, and analytical behavior, thereby influencing everything from extraction and purification to formulation and pharmacological activity.

This guide provides a detailed examination of the core physicochemical characteristics of this compound, outlines robust experimental protocols for their determination, and offers insights into the rationale behind these analytical choices.

Core Physicochemical Properties of this compound

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, a large and complex glycoside, these characteristics are a composite of its triterpenoid aglycone backbone and its hydrophilic sugar moieties.

Chemical Structure and Isomerism

This compound is an isomer of Escin Ib. The key structural difference lies in the position of the acetyl group on the aglycone (sapogenin) backbone. In the "escin" series, the acetyl group is at position C-22, whereas in the "isoescin" series, it is located at C-28.[7]. This seemingly minor positional change can influence the molecule's conformation, receptor binding, and overall biological activity.

The molecule consists of a triterpene aglycone linked to a branched trisaccharide chain at position C-3. This sugar chain is composed of glucuronic acid, glucose, and another glucose unit.[7]. The aglycone is further esterified with an angeloyl group at C-21 and an acetyl group at C-28.[7].

Caption: Logical structure of this compound.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound based on computational and experimental data.

| Property | Value | Source |

| Molecular Formula | C₅₅H₈₆O₂₄ | [1] |

| Molecular Weight | 1131.3 g/mol | [1] |

| CAS Number | 219944-46-4 | [1] |

| Hydrogen Bond Donors | 13 | [1] |

| Hydrogen Bond Acceptors | 24 | [1] |

| XLogP3-AA | 0.1 | [1] |

| UV Absorption λmax | ~210-215 nm | [8][9] |

Experimental Protocols for Physicochemical Characterization

Accurate characterization of this compound requires a suite of analytical techniques. The protocols described below are designed to be robust and self-validating.

Solubility Profile Determination

Principle and Rationale: The amphiphilic nature of saponins, with a hydrophobic aglycone and hydrophilic sugar chains, results in a complex solubility profile.[10][11]. Determining solubility in a range of solvents is a fundamental first step for developing extraction, purification, and formulation strategies. The pH dependence is particularly critical due to the presence of a carboxylic acid in the glucuronic acid moiety, which will be ionized at higher pH, increasing aqueous solubility.[12].

Step-by-Step Methodology: [13]

-

Preparation: Dispense 1 mg of purified, dry this compound powder into a series of 1.5 mL microcentrifuge tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, ethyl acetate, chloroform, petroleum ether, 0.1 M HCl, 0.1 M NaOH).

-

Equilibration: Vortex each tube vigorously for 2 minutes. Place the tubes on a shaker at room temperature (25 °C) for 1 hour to ensure maximum dissolution.

-

Observation: Centrifuge the tubes at 5,000 x g for 5 minutes. Visually inspect the supernatant. The compound is classified as:

-

Very Soluble: No visible solid particles.

-

Soluble: A few remaining solid particles.

-

Slightly Soluble: A significant amount of undissolved solid remains.

-

Insoluble: The solid appears largely undissolved.

-

-

Validation: The distinct results between polar protic solvents (water, ethanol) and non-polar aprotic solvents (petroleum ether) will validate the expected amphiphilic nature of the saponin. The enhanced solubility in 0.1 M NaOH compared to 0.1 M HCl validates the acidic nature of the molecule.

Melting Point Determination

Principle and Rationale: The melting point is a crucial indicator of a compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically <2 °C), whereas impurities will depress the melting point and broaden the range.[14]. For isomeric compounds like escins, a distinct melting point can serve as an identification parameter.[15]. The capillary method is a standard and reliable technique.[16].

Step-by-Step Methodology: [16][17]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount (2-3 mm height) of tightly packed solid is in the closed end of the tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Run (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements..

-

Precise Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow rate (1-2 °C per minute).

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁). Record the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: Perform the measurement in triplicate. Consistent, sharp melting ranges across the replicates indicate a pure sample and a reliable measurement.

Spectroscopic and Spectrometric Analysis

These techniques provide structural confirmation and are essential for identification and quantification.

Caption: Analytical workflow for this compound characterization.

A. UV-Vis Spectrophotometry

Principle and Rationale: While triterpenoid saponins lack strong chromophores for detection in the visible range, they exhibit UV absorbance at lower wavelengths (around 200-215 nm) due to their chemical structure.[8][9]. This property can be used for quantification against a standard curve. Colorimetric methods, such as the vanillin-sulfuric acid assay, can also be employed for total saponin quantification, which forms a chromophore with a maximum absorbance around 540-600 nm.[18][19].

Step-by-Step Methodology (Direct UV):

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the unknown sample in methanol to an expected concentration within the calibration range.

-

Measurement: Using a UV-Vis spectrophotometer, scan the absorbance of each standard and the sample from 400 nm down to 190 nm, using methanol as a blank.

-

Analysis: Identify the wavelength of maximum absorbance (λmax), expected to be ~210 nm.

-

Quantification: Plot a calibration curve of absorbance at λmax versus concentration for the standards. Use the absorbance of the unknown sample to determine its concentration from the linear regression of the curve.

-

Validation: An R² value > 0.999 for the calibration curve validates the linearity and accuracy of the assay.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale: LC-MS/MS is the gold standard for the analysis of complex mixtures of saponin isomers.[10][20]. High-Performance Liquid Chromatography (HPLC) separates the isomers based on their differential interactions with the stationary phase; this compound typically has a longer retention time than Escin Ib on a C18 column.[7]. The mass spectrometer provides highly sensitive detection and structural information. Electrospray ionization (ESI) is a soft ionization technique suitable for large, thermally labile molecules like saponins, and tandem MS (MS/MS) provides fragmentation patterns that confirm the identity of the molecule.[21].

Step-by-Step Methodology: [7][21]

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source (e.g., a Time-of-Flight (TOF) or Quadrupole instrument).

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Scan Range: Scan for the protonated molecule [M+H]⁺ at m/z 1131.55.

-

Fragmentation: Perform MS/MS on the parent ion. The fragmentation pattern, showing successive losses of sugar moieties, confirms the structure.[22].

-

-

Analysis: The retention time distinguishes this compound from its isomers.[7]. The accurate mass measurement of the parent ion and the specific fragmentation pattern provide definitive identification.

-

Validation: The combination of a unique retention time and a specific mass spectrometric fingerprint (parent ion + fragments) provides an exceptionally high degree of confidence in the identification, forming a self-validating system.

Biological Context: Mechanism of Action

While this guide focuses on physicochemical properties, they are ultimately relevant due to the biological activity of this compound. As a major component of escin, it contributes to the mixture's well-documented pharmacological effects. The primary mechanisms include:

-

Anti-inflammatory Action: Escin inhibits pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase, reducing the synthesis of prostaglandins and leukotrienes.[23]. It also inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.[24][25].

-

Vasoprotective Effects: Escin reduces capillary permeability and edema by stabilizing endothelial cell membranes and strengthening the integrity of blood vessel walls.[23][24].

-

Glucocorticoid-Like Activity: A key mechanism involves enhancing the effects of endogenous glucocorticoids, which contributes significantly to its anti-inflammatory and anti-edematous properties without the typical side effects of steroid drugs.[4].

Sources

- 1. This compound | C55H86O24 | CID 6476033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Horse Chestnut - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aescin - Wikipedia [en.wikipedia.org]

- 4. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. researchgate.net [researchgate.net]

- 7. Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous Determination and Quantification of Triterpene Saponins from Camellia sinensis Seeds Using UPLC-PDA-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aminer.org [aminer.org]

- 12. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. m.elewa.org [m.elewa.org]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. norfeed.net [norfeed.net]

- 19. myfoodresearch.com [myfoodresearch.com]

- 20. mdpi.com [mdpi.com]

- 21. fio.org.cn [fio.org.cn]

- 22. A mass spectrometry database for identification of saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Aescin? [synapse.patsnap.com]

- 24. Efficacy and mechanism of escin in improving the tissue microenvironment of blood vessel walls via anti-inflammatory and anticoagulant effects: Implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ba.sonwuapi.com [ba.sonwuapi.com]

An In-depth Technical Guide to Isoescin IB: From Traditional Medicine to Modern Research

Abstract

Isoescin IB, a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum), represents a compound of significant interest at the intersection of traditional medicine and contemporary pharmacological research. As a key constituent of the broader escin complex, which has been utilized for centuries in European folk medicine for circulatory ailments, this compound is now the subject of focused scientific inquiry. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the traditional context, physicochemical properties, and modern understanding of this compound. The guide delineates detailed protocols for the extraction, purification, and biological evaluation of this compound, offering a practical framework for future research. While the precise molecular mechanisms of this compound are still under active investigation, this document synthesizes the current knowledge on the anti-inflammatory and anti-edematous properties of the escin family, providing a foundation for mechanistic studies. Furthermore, this guide presents available pharmacokinetic data for this compound, highlighting its unique in vivo behavior and its potential as a standalone therapeutic agent.

Introduction: The Legacy of Horse Chestnut and the Emergence of this compound

The horse chestnut tree (Aesculus hippocastanum) has a long and storied history in traditional European medicine. For centuries, extracts from its seeds have been employed to treat a variety of conditions, most notably chronic venous insufficiency, varicose veins, hemorrhoids, and localized swelling.[1] The primary active constituent responsible for these therapeutic effects is a complex mixture of triterpenoid saponins collectively known as escin (or aescin).[1]

Escin is not a single molecule but a complex mixture of structurally related saponins. This mixture is broadly categorized into two main fractions: α-escin and β-escin.[2] β-escin is generally considered the more biologically active fraction. This compound is a principal component of the α-escin fraction and is an isomer of Escin Ib, a key component of β-escin.[2][3] While historically studied as part of the whole escin extract, there is a growing interest in the individual pharmacological profiles of its constituent isomers, such as this compound, to develop more targeted and potent therapeutics.[2] This guide will focus specifically on this compound, providing a technical resource for its study and potential therapeutic development.

Physicochemical Properties of this compound

This compound is a triterpenoid saponin, characterized by a complex polycyclic aglycone backbone glycosidically linked to a sugar moiety. The key structural difference between this compound and its more studied isomer, Escin Ib, lies in the position of an acetyl group on the aglycone.[3] This seemingly minor structural variation can have a significant impact on the molecule's physicochemical properties, including its solubility, stability, and, ultimately, its biological activity and pharmacokinetic profile.

Traditional and Modern Therapeutic Applications

The traditional use of horse chestnut seed extracts for circulatory disorders provides the foundational context for the modern investigation of this compound. The well-documented anti-edematous (swelling-reducing) and venotonic (vein-toning) properties of escin are the primary drivers of its historical and current use.[4]

Modern research has substantiated these traditional claims, demonstrating that escin possesses potent anti-inflammatory, anti-edematous, and venotonic properties.[4] While much of this research has been conducted on the entire escin mixture, the purification and individual study of isomers like this compound are beginning to unravel the specific contributions of each component. The primary therapeutic indications for escin, and by extension the areas of interest for this compound research, include:

-

Chronic Venous Insufficiency (CVI): Characterized by symptoms such as leg pain, heaviness, swelling, and varicose veins.

-

Post-operative and Post-traumatic Edema: Reducing swelling following surgery or injury.

-

Hemorrhoids: Alleviating the swelling and inflammation associated with this condition.

Unraveling the Mechanism of Action: A Focus on Anti-inflammatory Pathways

The precise molecular mechanisms underlying the therapeutic effects of isolated this compound are still an active area of research. However, studies on the broader escin complex provide a strong framework for understanding its likely modes of action. The anti-inflammatory and anti-edematous effects of escin are believed to be mediated through several key signaling pathways:

-

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Upon activation by inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5] Studies on β-escin have shown that it can suppress the activation of NF-κB, thereby downregulating the inflammatory cascade.[6] It is hypothesized that this compound may share this mechanism of action.

-